

Application of Fluorescent Sodium Indicators in Microscopy

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Compound of Interest

Compound Name: Meralein sodium

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Introduction

The precise measurement of intracellular sodium ion (Na^+) concentrations is critical for understanding a wide range of cellular processes, from neuronal signaling to muscle contraction and kidney function. Dysregulation of sodium homeostasis is implicated in numerous diseases, making the development and application of sensitive detection methods a key focus in biomedical research and drug development. Fluorescence microscopy, coupled with sodium-sensitive fluorescent indicators, offers a powerful tool for the real-time, quantitative analysis of intracellular Na^+ dynamics in living cells.

While the term "**Meralein sodium**" is not standard in scientific literature, it likely refers to the class of fluorescent dyes used for sodium imaging. This document provides a comprehensive overview of the principles, applications, and protocols for using common fluorescent sodium indicators in microscopy. These dyes, such as Sodium Green, CoroNa Green, and Asante NaTRIUM Green-2 (ANG-2), exhibit changes in their fluorescent properties upon binding to Na^+ ions, allowing for the visualization and quantification of ion concentrations within cells and subcellular compartments.^{[1][2][3][4]}

Principle of Action

Fluorescent sodium indicators are designed to selectively bind to Na^+ ions, leading to a conformational change in the fluorophore that alters its spectral properties. Typically, this

results in an increase in fluorescence intensity or a shift in the emission or excitation wavelength upon Na^+ binding.[4][5] For instance, Sodium Green is composed of a fluorescein molecule linked to a Na^+ -selective crown ether.[4] The binding of a sodium ion to the crown ether alters the electronic structure of the fluorescein, enhancing its quantum yield and resulting in a brighter fluorescent signal.[4]

The relationship between fluorescence intensity and Na^+ concentration can be used to quantitatively measure intracellular $[\text{Na}^+]$. However, intensity-based measurements can be influenced by factors such as dye concentration, photobleaching, and changes in cell volume.[2][6] To overcome these limitations, advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) are employed. FLIM measures the fluorescence lifetime of the indicator, which is the time a fluorophore spends in the excited state before emitting a photon.[2][7] This lifetime is often dependent on the local ion concentration but is independent of the probe concentration, offering a more robust method for quantitative ion imaging.[2][6][7]

Applications in Research and Drug Development

The ability to monitor intracellular Na^+ dynamics has significant implications for various research areas and for the development of novel therapeutics.

- **Neuroscience:** Sodium ions are fundamental to the generation and propagation of action potentials in neurons. Fluorescent sodium indicators are used to study Na^+ transients in real-time, providing insights into neuronal excitability, synaptic transmission, and the effects of neuroactive drugs.[7]
- **Cardiovascular Research:** The regulation of intracellular Na^+ is crucial for cardiac muscle contraction and rhythm. These indicators can be used to investigate the effects of cardiotonic drugs and to study pathologies such as arrhythmias and heart failure.
- **Kidney Physiology:** Renal transport of sodium is a key function of the kidney. Fluorescent probes allow for the investigation of Na^+ handling in different segments of the nephron and the screening of diuretic compounds.
- **Cancer Biology:** Altered Na^+ transport has been linked to cancer cell proliferation and metastasis. Fluorescent sodium imaging can be a tool to study the role of ion channels and transporters in cancer and to evaluate the efficacy of drugs targeting these pathways.

- Drug Discovery and Screening: High-throughput screening platforms incorporating fluorescent sodium indicators can be used to identify and characterize compounds that modulate the activity of sodium channels and transporters, which are important drug targets.
[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following table summarizes the key photophysical properties and performance characteristics of commonly used fluorescent sodium indicators.

Indicator	Excitation (nm)	Emission (nm)	Quantum Yield	Dissociation Constant (Kd) for Na+	Notes
Sodium Green	~494	~521	Na+ dependent	~80 mM (in situ)[2][6]	High photostability compared to fluorescein. [4] Suitable for FLIM.[4]
CoroNa Green	~492	~516	Na+ dependent	~80 mM (in situ)[2][6]	Suitable for FLIM-based determination of intracellular [Na+].[2][3][6]
ANG-2	Two-photon excitable	Visible range	Na+ dependent	-	Suitable for two-photon and fluorescence lifetime imaging microscopy (2P-FLIM).[1]
Fluorescein Sodium	~494	~521	High	Not a specific Na+ indicator	Widely used as a tracer for angiography and to assess blood-brain barrier integrity.[5][10][11]

Experimental Protocols

Protocol 1: Staining of Adherent Cells with Sodium Green AM

This protocol describes the loading of the acetoxymethyl (AM) ester form of Sodium Green into live, adherent cells. The AM ester group renders the dye cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

Materials:

- Sodium Green, AM ester (e.g., from a commercial supplier)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Adherent cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope equipped with appropriate filters for fluorescein

Procedure:

- **Prepare Stock Solution:** Dissolve Sodium Green AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C, protected from light.
- **Prepare Loading Solution:** On the day of the experiment, prepare a loading solution by diluting the Sodium Green AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 μ M. To aid in the dispersal of the nonpolar AM ester in aqueous media, first mix the dye with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.
- **Cell Loading:**
 - Remove the cell culture medium from the cells.
 - Wash the cells once with the physiological buffer.

- Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and dye concentration may need to be determined empirically for each cell type.
- Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
- De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
- Imaging: The cells are now ready for imaging on a fluorescence microscope. Use excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).

Protocol 2: In Situ Calibration of Intracellular Sodium Concentration

To obtain quantitative measurements of intracellular $[Na^+]$, it is necessary to perform an in situ calibration. This involves equilibrating the intracellular and extracellular $[Na^+]$ using ionophores and imaging the fluorescence of the indicator at known external Na^+ concentrations.

Materials:

- Cells loaded with a sodium indicator (as per Protocol 1)
- Calibration buffers with varying Na^+ concentrations (0 mM to 150 mM). To maintain osmolarity, substitute Na^+ with K^+ or another non-interfering cation.
- Sodium ionophore (e.g., Gramicidin D, Monensin)
- Potassium ionophore (e.g., Valinomycin)
- Fluorescence microscope

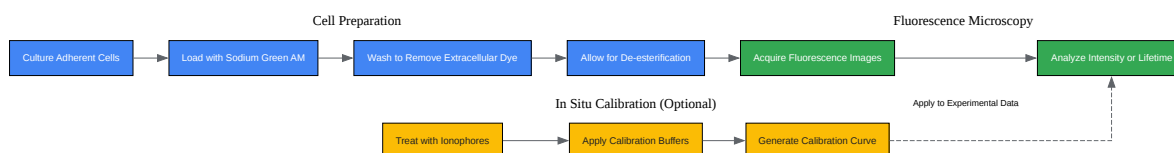
Procedure:

- Prepare Calibration Buffers: Prepare a set of calibration buffers with known Na^+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). The sum of $[Na^+]$ and $[K^+]$ should be kept

constant to maintain ionic strength.

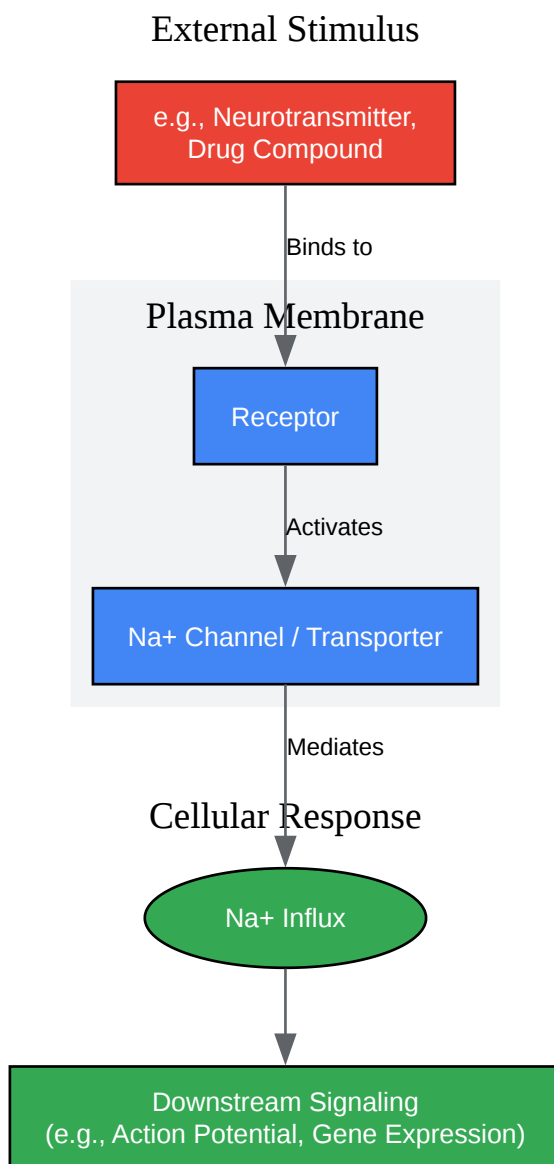
- Equilibrate Ion Concentrations:
 - Incubate the indicator-loaded cells in a high K⁺ buffer containing the ionophores (e.g., 10 μ M Gramicidin D and 10 μ M Monensin) for 10-15 minutes. This will clamp the intracellular [Na⁺] to the extracellular concentration.
- Acquire Fluorescence Data:
 - Sequentially perfuse the cells with the different calibration buffers (from low to high [Na⁺]).
 - At each [Na⁺] step, acquire fluorescence intensity or lifetime images.
- Generate Calibration Curve: Plot the measured fluorescence intensity or lifetime against the known Na⁺ concentrations to generate a calibration curve.
- Determine Intracellular [Na⁺]: Use the calibration curve to convert the fluorescence signals from experimental cells (not treated with ionophores) into intracellular Na⁺ concentrations.

Visualizations



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Caption: Workflow for intracellular sodium imaging.



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Caption: Generalized signaling pathway involving Na⁺ influx.

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References

- 1. ANG-2 for quantitative Na(+) determination in living cells by time-resolved fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Astrocytic Sodium Signals Using Fluorescence Lifetime Imaging Microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Green as a Potential Probe for Intracellular Sodium Imaging Based on Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 6. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative, Dynamic Detection of Neuronal Na+ Transients Using Multi-photon Excitation and Fluorescence Lifetime Imaging (FLIM) in Acute Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combined Application of Sodium Fluorescein and Neuronavigation Techniques in the Resection of Brain Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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